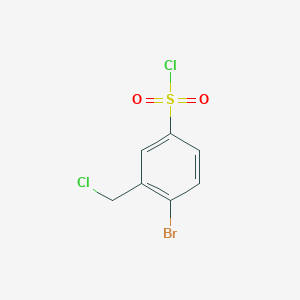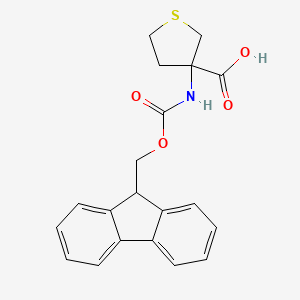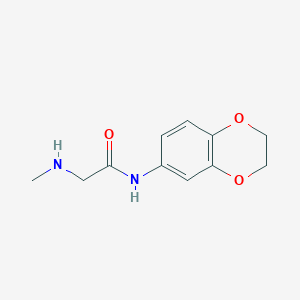![molecular formula C8H15N B13214091 5-Ethyl-6-azabicyclo[3.2.0]heptane](/img/structure/B13214091.png)
5-Ethyl-6-azabicyclo[3.2.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-6-azabicyclo[320]heptane is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-azabicyclo[3.2.0]heptane can be achieved through several methods. One common approach involves the [3+2] cycloaddition of 2,3-disubstituted cyclobutenones with azomethine ylide precursors. This reaction is typically catalyzed by silver and proceeds with high enantioselectivity, yielding the desired azabicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring efficient separation and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-6-azabicyclo[3.2.0]heptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen-containing ring, potentially leading to different bicyclic structures.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
5-Ethyl-6-azabicyclo[3.2.0]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethyl-6-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptane: This compound has a similar bicyclic structure but differs in the arrangement of the nitrogen atom and the overall ring size.
6-Aminopenicillanic acid: Another bicyclic compound with a nitrogen atom, commonly used in the synthesis of penicillin antibiotics.
Uniqueness
5-Ethyl-6-azabicyclo[3.2.0]heptane is unique due to its specific ring structure and the position of the nitrogen atom. This configuration imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
5-ethyl-6-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C8H15N/c1-2-8-5-3-4-7(8)6-9-8/h7,9H,2-6H2,1H3 |
InChI Key |
HHYYXMPZJJLJSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CCCC1CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclobutane-1-carboxylic acid](/img/structure/B13214023.png)



![3-{1,4-Dioxaspiro[4.5]decan-8-yl}aniline](/img/structure/B13214063.png)
![Methyl 5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13214067.png)
![2-Amino-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B13214070.png)
![2-[Benzyl(methyl)amino]butanoic acid](/img/structure/B13214082.png)



![5-{3-Cyano-4-[(2-methoxyethyl)amino]phenyl}thiophene-2-carbonitrile](/img/structure/B13214100.png)

